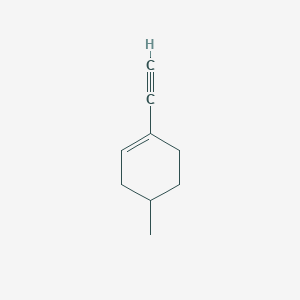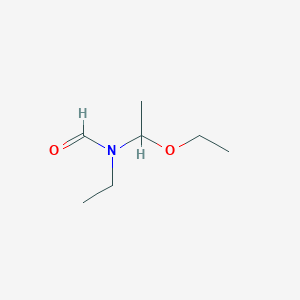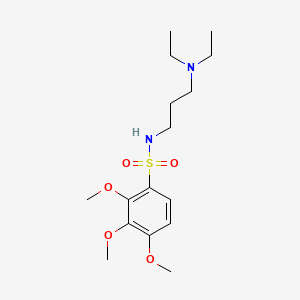
N-(2,5-diamino-4-benzamido-3,6-dihydroxyphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-diamino-4-benzamido-3,6-dihydroxyphenyl)benzamide: is a complex organic compound with a unique structure that includes multiple functional groups such as amine, amide, and hydroxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-diamino-4-benzamido-3,6-dihydroxyphenyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of benzoyl chloride with an appropriate amine under basic conditions.
Introduction of Amino and Hydroxy Groups:
Final Assembly: The final step involves coupling the intermediate compounds to form the target molecule under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the amide and nitro groups, converting them to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Wissenschaftliche Forschungsanwendungen
N-(2,5-diamino-4-benzamido-3,6-dihydroxyphenyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-(2,5-diamino-4-benzamido-3,6-dihydroxyphenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting or activating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial cell walls.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-Amino-2,5-diethoxyphenyl)benzamide: This compound has similar structural features but different functional groups, leading to different chemical and biological properties.
Benzamide, N-(4-aminophenyl)-: Another similar compound with a simpler structure and different applications.
Uniqueness
N-(2,5-diamino-4-benzamido-3,6-dihydroxyphenyl)benzamide is unique due to its combination of multiple functional groups, which allows for a wide range of chemical reactions and potential applications. Its structure provides versatility in synthesis and functionality, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
101488-74-8 |
|---|---|
Molekularformel |
C20H18N4O4 |
Molekulargewicht |
378.4 g/mol |
IUPAC-Name |
N-(2,5-diamino-4-benzamido-3,6-dihydroxyphenyl)benzamide |
InChI |
InChI=1S/C20H18N4O4/c21-13-15(23-19(27)11-7-3-1-4-8-11)17(25)14(22)16(18(13)26)24-20(28)12-9-5-2-6-10-12/h1-10,25-26H,21-22H2,(H,23,27)(H,24,28) |
InChI-Schlüssel |
CNUSOSZFQKWPNJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C(=C(C(=C2O)N)NC(=O)C3=CC=CC=C3)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Bis[(butoxycarbonyl)amino]acetic acid](/img/structure/B14332596.png)



![Benzaldehyde, 3-[4-(bromomethyl)phenoxy]-4-methoxy-](/img/structure/B14332615.png)


![12-[(3-Benzoyl-4-chlorobenzene-1-sulfonyl)amino]dodecanoic acid](/img/structure/B14332631.png)


